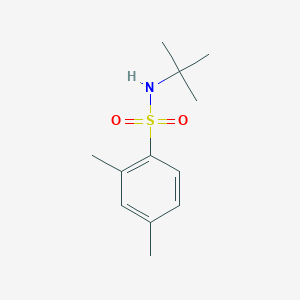

N-(tert-butyl)-2,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques necessary for the synthesis .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to elucidate the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Applications De Recherche Scientifique

Synthesis of Aromatic Sulfones

N-tert-butyl-2,4-dimethylbenzenesulfonamide: is utilized in the synthesis of aromatic sulfones through condensation reactions. Aromatic sulfones are important intermediates in the production of dyes, polymers, and pharmaceuticals. The compound’s ability to undergo Friedel–Crafts reactions with arenes activated towards electrophilic attack makes it a valuable reagent in creating both symmetric and asymmetric sulfones .

Development of Vulcanization Accelerators

This compound serves as a precursor in the manufacture of vulcanization accelerators. Vulcanization accelerators are essential in enhancing the cross-linking efficiency between rubber molecules, thereby improving the durability and elasticity of rubber products such as tires and belts .

Pharmaceutical Research

In pharmaceutical research, N-tert-butyl-2,4-dimethylbenzenesulfonamide is involved in the synthesis of N-tert-butyl amides. These amides are found in various drugs, including finasteride for treating benign prostatic hyperplasia, nelfinavir as part of HIV treatment, and CPI-1189 for neuroprotective therapy .

Polymer Modification

The compound is used in modifying polymers to enhance their properties. For instance, it can act as a nucleating agent in polypropylene, leading to improved crystallinity and mechanical properties of the polymer .

Organic Synthesis

N-tert-butyl-2,4-dimethylbenzenesulfonamide: is a key reagent in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds. These compounds have a wide range of applications, including in materials science and as pharmaceutical intermediates .

Catalysis

The compound is also explored for its potential role in catalysis. It could be involved in acid-catalyzed condensation reactions, which are fundamental in the synthesis of various organic compounds. The study of its behavior in these reactions could lead to the development of new catalytic processes .

Mécanisme D'action

Mode of Action

The exact mode of action of N-tert-butyl-2,4-dimethylbenzenesulfonamide It’s known that the enhanced solubility of the amide is due to protonation . The stability of this compound comes from the charge delocalization in the aromatic system .

Biochemical Pathways

The biochemical pathways affected by N-tert-butyl-2,4-dimethylbenzenesulfonamide It’s known that the sulfonamides can be reduced by aldehydes and also engage in a Friedel-Crafts reaction with arenes in the presence of Brønsted acids .

Result of Action

The molecular and cellular effects of N-tert-butyl-2,4-dimethylbenzenesulfonamide It’s known that acid-catalyzed hydrolysis of sulfonamide 1 to acid 6 and compound 7 .

Action Environment

The action of N-tert-butyl-2,4-dimethylbenzenesulfonamide can be influenced by various environmental factors. For instance, it’s poorly soluble in water, and it was dissolved in aqueous H2SO4 . More research is needed to understand how other environmental factors influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-tert-butyl-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-9-6-7-11(10(2)8-9)16(14,15)13-12(3,4)5/h6-8,13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFFYLQEIWKGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2,4-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)

![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)

![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)

![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)

![N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)

![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)

![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)

![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)